N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide
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Overview
Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused to a pyrimidine ring, which is further connected to a benzofuran moiety through a carboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the cyclization of a β-dicarbonyl compound with guanidine or amidine.
Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, involving a palladium catalyst and a boronic acid derivative.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of an ortho-hydroxyaryl aldehyde with an appropriate reagent.
Final Coupling: The benzofuran moiety is then coupled with the pyrazole-pyrimidine intermediate through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole-pyrimidine derivatives.
Scientific Research Applications
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-6-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)-pyrimidin-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is unique due to its specific combination of pyrazole, pyrimidine, and benzofuran moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2/c22-16(13-8-11-4-1-2-5-12(11)23-13)20-14-9-15(18-10-17-14)21-7-3-6-19-21/h1-10H,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJOXRONDTORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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